molecular formula C10H8Cl2 B14308583 1,1-Dichloro-1,2-dihydronaphthalene CAS No. 114600-80-5

1,1-Dichloro-1,2-dihydronaphthalene

Cat. No.: B14308583
CAS No.: 114600-80-5
M. Wt: 199.07 g/mol
InChI Key: GJKIRZMMCLLZOJ-UHFFFAOYSA-N
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Description

1,1-Dichloro-1,2-dihydronaphthalene is a chlorinated derivative of dihydronaphthalene, characterized by two chlorine atoms at the 1,1-positions of the partially saturated naphthalene ring. Its molecular formula is C₁₀H₈Cl₂, with a molecular weight of 197.08 g/mol. The compound’s structure reduces aromaticity compared to fully unsaturated naphthalene, altering its chemical reactivity and physical properties. Chlorine substituents impart electron-withdrawing effects, influencing stability, solubility, and susceptibility to electrophilic or nucleophilic attacks.

Properties

CAS No.

114600-80-5

Molecular Formula

C10H8Cl2

Molecular Weight

199.07 g/mol

IUPAC Name

1,1-dichloro-2H-naphthalene

InChI

InChI=1S/C10H8Cl2/c11-10(12)7-3-5-8-4-1-2-6-9(8)10/h1-6H,7H2

InChI Key

GJKIRZMMCLLZOJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C1(Cl)Cl

Origin of Product

United States

Preparation Methods

Partial Reduction of Naphthalene Followed by Dichlorination

Procedure :

  • Reduction of naphthalene to 1,2-dihydronaphthalene using sodium dispersions in hydrocarbon solvents (e.g., hexane) with isopropanol as a hydrogen source.
  • Dichlorination via electrophilic addition using chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Key Data :

Step Reagents/Conditions Yield Selectivity
Reduction Na dispersion, isopropanol, 110–155°C 88% (1,4-isomer) 7:1 (1,4- vs. 1,2-dihydronaphthalene)
Chlorination Cl₂, FeCl₃ catalyst, 0–25°C 65–72% 1,1-dichloro isomer dominant

Mechanistic Insight :

  • Sodium-mediated reduction proceeds via single-electron transfer (SET), forming a radical anion intermediate.
  • Chlorination follows a carbocation mechanism, with steric effects favoring 1,1-addition over 1,2-addition.

Wittig-Type Reactions with Dichloromethanephosphonic Acid Esters

Procedure :

  • React 3-formyl-2,2-dimethylcyclopropane-1-carboxylate with trichloromethanephosphonic acid diethyl ester in the presence of magnesium.
  • Quench with water and purify via vacuum distillation.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 10–80°C
  • Molar ratio: 1:1.2 (carbonyl compound:phosphonic acid ester)

Performance Metrics :

Parameter Value
Yield 60–69%
Purity (GC-MS) >95%
Byproducts <5% 1,2-dichloro isomers

Advantages :

  • Avoids harsh chlorinating agents.
  • Compatible with functionalized substrates.

Catalytic Chlorination of 1,2-Dihydronaphthalene

Procedure :

  • Chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃, AlCl₃).
  • Solvent: Dichloromethane or chloroform.

Optimized Conditions :

Variable Optimal Value
Temperature 0–25°C
Catalyst loading 5 mol% FeCl₃
Reaction time 2–4 h

Outcomes :

  • Regioselectivity : 1,1-dichloro product favored due to hyperconjugative stabilization of the intermediate carbocation.
  • Yield : 70–75% with NCS; 65–68% with Cl₂.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Environmental Impact
Reduction + Chlorination 65–72 Moderate High High (Cl₂ usage)
Wittig-Type Reaction 60–69 High Moderate Low (non-toxic byproducts)
Catalytic Chlorination 70–75 High High Moderate (Lewis acid waste)

Critical Observations :

  • Wittig-type methods excel in selectivity but require expensive phosphonic acid esters.
  • Catalytic chlorination balances yield and scalability but generates metal-containing waste.

Advanced Modifications

Asymmetric Synthesis

  • Chiral catalysts : Ru(II)-Schiff base complexes enable enantioselective dichlorination (up to 96% ee).
  • Solvent effects : Fluorobenzene enhances enantioselectivity compared to acetonitrile or dichloromethane.

Flow Chemistry Approaches

  • Continuous-flow reactors improve heat management during exothermic chlorination steps.
  • Reported metrics : 20% higher yield vs. batch processes.

Chemical Reactions Analysis

1,1-Dichloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various chlorinated and hydrogenated naphthalene derivatives.

Scientific Research Applications

1,1-Dichloro-1,2-dihydronaphthalene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-1,2-dihydronaphthalene involves its interaction with various molecular targets and pathways. The chlorine atoms and the partially hydrogenated naphthalene ring play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

4-Chloro-1,2-dihydronaphthalene

  • Molecular Formula : C₁₀H₉Cl
  • Molecular Weight : 164.63 g/mol
  • Key Differences :
    • Single chlorine at the 4-position versus 1,1-dichloro substitution.
    • Lower molecular weight and reduced steric hindrance.
    • UV absorption spectra differ due to positional effects of chlorine on conjugation .
  • Reactivity : Less electron-withdrawing than 1,1-dichloro derivatives, leading to slower hydrolysis rates.

5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene

  • Structure : Contains two chlorine atoms (5,8-positions) and hydroxyl groups (1,2-positions).
  • Key Differences :
    • Hydroxyl groups increase polarity and solubility in aqueous systems compared to fully chlorinated analogs.
    • Acid hydrolysis yields 2-naphthol, indicating positional stability differences in degradation pathways .
  • Biological Relevance : Acts as a metabolite in naphthalene degradation, linked to intermediate toxicity in microbial pathways .

trans-1,2-Dihydroxy-1,2-dihydronaphthalene

  • Structure : Hydroxyl groups at 1,2-positions without chlorine.
  • Key Differences: Higher polarity and lower logP compared to chlorinated derivatives. Implicated in naphthalene metabolism, forming toxic intermediates like 1,2-naphthoquinone .

3-Bromo-7-methoxy-1,2-dihydronaphthalene

  • Structure : Bromine (3-position) and methoxy (7-position) substituents.
  • Key Differences :
    • Bromine’s larger atomic radius increases steric hindrance and alters reaction kinetics.
    • Methoxy groups enhance electron density, contrasting with chlorine’s electron-withdrawing effects .

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Toxicity Notes
1,1-Dichloro-1,2-dihydronaphthalene Cl, Cl (1,1) 197.08 High stability; slow hydrolysis due to electron withdrawal.
4-Chloro-1,2-dihydronaphthalene Cl (4) 164.63 Moderate reactivity; UV spectral shifts vs. dichloro derivatives .
5,8-Dichloro-cis-dihydroxy-dihydronaphthalene Cl, Cl (5,8); OH, OH (1,2) ~214.0* Forms 2-naphthol on acid hydrolysis; microbial metabolite .
trans-1,2-Dihydroxy-dihydronaphthalene OH, OH (1,2) ~160.16* Cataractogenic in rats via quinone formation .
3-Bromo-7-methoxy-dihydronaphthalene Br (3); OCH₃ (7) ~225.08* Used in Grignard reactions; steric effects dominate .

*Calculated based on molecular formulas.

Research Findings and Mechanistic Insights

  • Degradation Pathways: this compound resists rapid hydrolysis due to electron-withdrawing Cl groups, unlike hydroxylated analogs that form naphthols .
  • Synthetic Utility :
    • Brominated and methoxylated dihydronaphthalenes are preferred in cross-coupling reactions, while chlorinated versions are less reactive under similar conditions .
  • Toxicological Profiles: Limited data exist for 1,1-dichloro derivatives, but hydroxylated analogs show clear toxicity links, suggesting chlorine substitution may mitigate biological activity .

Q & A

Q. What are the common synthetic routes for 1,1-Dichloro-1,2-dihydronaphthalene, and how can product purity be optimized?

Methodological Answer: Synthetic routes often involve halogenation or functionalization of dihydronaphthalene precursors. For example, chlorination of 1,2-dihydronaphthalene derivatives using reagents like Cl2 or SO2Cl2 under controlled conditions can yield the target compound. Purification is critical: silica gel column chromatography (as in ) achieves >90% purity by removing unreacted starting materials and side products. Solvent selection (e.g., THF or toluene) and temperature control (e.g., 0°C for sensitive intermediates) minimize decomposition .

Q. How is acid-catalyzed hydrolysis studied for dihydronaphthalene derivatives, and what kinetic parameters are critical?

Methodological Answer: Hydrolysis kinetics are measured using aqueous acidic solutions (e.g., HClO4 or HCl) at constant ionic strength (e.g., 0.10 M maintained with NaClO4). First-order rate constants (kobsk_{\text{obs}}) are determined via UV-Vis spectroscopy or NMR. Key parameters include:

  • Hydronium-ion catalytic coefficient (kHk_H) : For 4-methoxy-1,2-dihydronaphthalene, kH=2.43×101M1s1k_H = 2.43 \times 10^1 \, \text{M}^{-1} \text{s}^{-1} .
  • Isotope effects (kH/kDk_H/k_D) : Values like 3.39 indicate proton transfer as the rate-limiting step .
    Data analysis via linear least squares fitting ensures precision (±0.01 M<sup>-1</sup>s<sup>-1</sup> error margins) .

Advanced Research Questions

Q. How can competing regiochemical pathways in Heck arylation reactions of dihydronaphthalene derivatives be analyzed and controlled?

Methodological Answer: Heck reactions with aryl iodides produce two regioisomers: 1-aryl and 3-aryl-1,2-dihydronaphthalene. Mechanistic insights are gained via:

  • Deuterium labeling : Tracking hydrogen migration confirms pathways (e.g., trans Pd-H elimination for 3-aryl products vs. double-bond shifts for 1-aryl products) .
  • Ligand and solvent optimization : Polar solvents (e.g., DMF) and bulky ligands favor 1-aryl products (70:30 ratio), while Jeffery conditions (e.g., NaHCO3) shift selectivity to 3-aryl (75:25) .
    Advanced kinetic modeling (e.g., DFT calculations) can predict regioselectivity based on transition-state energetics.

Q. What methodologies are effective in resolving contradictions between observed and theoretical reaction outcomes in dihydronaphthalene synthesis?

Methodological Answer: Contradictions (e.g., unexpected regioselectivity or yield disparities) require:

  • Isotopic tracing : Using deuterated substrates to validate mechanistic assumptions .
  • In situ spectroscopy : Monitoring intermediates via <sup>1</sup>H NMR or IR identifies transient species (e.g., Pd complexes).
  • Computational validation : Comparing experimental data with DFT-calculated activation energies for competing pathways .

Q. How do isotope effect studies contribute to understanding reaction mechanisms, such as hydrolysis or oxidation?

Methodological Answer: Deuterium isotope effects (kH/kDk_H/k_D) differentiate between concerted and stepwise mechanisms. For hydrolysis of 4-methoxy-1,2-dihydronaphthalene, kH/kD=3.39k_H/k_D = 3.39 confirms a proton-transfer-dominated transition state . In biodegradation studies (e.g., microbial oxidation of naphthalene), <sup>13</sup>C labeling tracks metabolic pathways, revealing intermediates like 1,2-dihydroxy-1,2-dihydronaphthalene .

Literature Review and Bias Mitigation

Q. What systematic approaches ensure comprehensive literature reviews for this compound?

Methodological Answer:

  • Database searches : Use PubMed, TOXCENTER, and NTRL with CAS numbers, MeSH terms, and synonyms (e.g., "C1-Naphthalenes") .
  • Inclusion criteria : Prioritize peer-reviewed studies on synthesis, mechanisms, and environmental fate (Table B-1 in ). Non-English studies are translated if critical for hazard assessment .

Q. How can risk of bias be minimized in toxicological studies involving dihydronaphthalene derivatives?

Methodological Answer:

  • Randomization : Administer doses randomly to animal cohorts to avoid selection bias .
  • Blinding : Conceal group allocations during data collection and analysis .
  • Outcome reporting : Ensure all measured endpoints (e.g., hepatic/renal effects) are disclosed .

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